SR 144528-d7 -

SR 144528-d7

Catalog Number: EVT-1503684
CAS Number:
Molecular Formula: C₂₉H₂₇D₇ClN₃O
Molecular Weight: 483.1
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

SR 144528-d7 is a deuterated derivative of SR 144528, which is recognized as a potent and selective antagonist of the cannabinoid receptor type 2. This compound is primarily utilized in research to explore the cannabinoid system's role in various physiological processes, particularly in immune responses and neuroinflammation.

Source

The compound SR 144528-d7 is derived from the original SR 144528, which was first introduced in scientific literature as a selective antagonist for the cannabinoid receptor type 2. The original compound has been extensively studied for its pharmacological properties and mechanisms of action .

Classification

SR 144528-d7 falls under the category of synthetic cannabinoid receptor antagonists. It is specifically classified as an inverse agonist for the cannabinoid receptor type 2, exhibiting high selectivity over the cannabinoid receptor type 1.

Synthesis Analysis

Methods

The synthesis of SR 144528-d7 involves deuteration, which enhances the compound's stability and alters its pharmacokinetic properties. The synthetic route typically includes:

  1. Starting Materials: The synthesis begins with appropriate precursors that contain a chlorinated aromatic structure.
  2. Deuteration: The introduction of deuterium atoms in specific positions on the molecule is achieved through various chemical reactions, including hydrogen-deuterium exchange processes.
  3. Purification: After synthesis, the compound is purified using techniques such as chromatography to ensure high purity levels necessary for biological assays.

Technical Details

The molecular formula for SR 144528-d7 is C29H27D7ClN3O, with a molecular weight of approximately 483.10 g/mol. The presence of deuterium isotopes modifies its mass spectrum, which can be analyzed using techniques like mass spectrometry for verification of synthesis and purity .

Molecular Structure Analysis

Structure

The molecular structure of SR 144528-d7 features a complex arrangement characteristic of cannabinoid receptor antagonists. Key structural components include:

  • Chlorinated Aromatic Ring: A chlorinated phenyl group that contributes to its binding affinity.
  • Amine Functional Groups: Essential for interaction with the cannabinoid receptors.
  • Deuterium Atoms: Incorporated into the structure to enhance stability and alter pharmacological properties.

Data

The compound exhibits a high binding affinity for the cannabinoid receptor type 2, with a dissociation constant (Ki) reported at approximately 0.6 nM, demonstrating over 700-fold selectivity against the cannabinoid receptor type 1 .

Chemical Reactions Analysis

Reactions

SR 144528-d7 undergoes various chemical reactions that are critical for its function as an antagonist:

  1. Binding Interactions: The compound binds to the cannabinoid receptor type 2, inhibiting its activity and preventing downstream signaling pathways.
  2. Inverse Agonism: Unlike neutral antagonists, SR 144528-d7 reduces the basal activity of the receptor, leading to a decrease in cellular responses mediated by endocannabinoids .

Technical Details

The efficacy of SR 144528-d7 can be assessed through functional assays measuring changes in signaling pathways such as adenylyl cyclase activity and mitogen-activated protein kinase pathways in cell lines expressing cannabinoid receptors .

Mechanism of Action

Process

The mechanism by which SR 144528-d7 exerts its effects involves several steps:

  1. Receptor Binding: Upon administration, SR 144528-d7 selectively binds to the cannabinoid receptor type 2.
  2. Inhibition of Agonist Effects: It blocks agonists like CP 55,940 from activating the receptor, thereby inhibiting downstream signaling pathways associated with immune responses and inflammation.
  3. Functional Outcomes: This antagonistic action leads to alterations in immune cell activation and modulation of inflammatory processes .

Data

Experimental studies have demonstrated that SR 144528-d7 effectively inhibits agonist-induced signaling at low concentrations (IC50 values ranging from nanomolar to micromolar levels), supporting its role in research related to immune modulation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: SR 144528-d7 typically appears as a white to off-white solid.
  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: The deuterated form exhibits enhanced stability compared to its non-deuterated counterpart.
  • Reactivity: It shows high specificity towards cannabinoid receptors without significant off-target effects on other receptors or enzymes .

Relevant Data or Analyses

Studies indicate that SR 144528-d7 does not penetrate the central nervous system significantly, making it a valuable tool for studying peripheral effects without central side effects .

Applications

Scientific Uses

SR 144528-d7 serves multiple purposes in scientific research:

  • Investigating Cannabinoid Signaling: It is used to dissect the roles of cannabinoid receptors in various biological systems.
  • Studying Immune Responses: Researchers utilize this compound to explore how modulation of cannabinoid receptors affects immune cell behavior and inflammation.
  • Drug Development: Insights gained from studies involving SR 144528-d7 can inform the development of new therapeutic agents targeting cannabinoid receptors for conditions like chronic pain and autoimmune diseases .
Introduction to SR 144528-d7

Chemical Identity and Structural Characteristics

SR 144528-d7 (Chemical Name: 5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide-d7) maintains the core structural framework of the parent molecule while incorporating deuterium atoms at seven critical positions. The molecular formula is modified from C₂₉H₃₄ClN₃O to C₂₉H₂₇D₇ClN₃O, resulting in a molecular weight increase from 476.07 g/mol to approximately 483.1 g/mol [10]. This isotopic substitution occurs specifically at the gem-dimethyl groups of the bicyclo[2.2.1]heptane system and the methyl substituents of the benzyl rings, strategically positioned to minimize steric alterations while maximizing metabolic resistance at known oxidation sites [7].

The compound retains the critical pharmacophoric elements essential for CB₂ receptor interaction:

  • The pyrazole-3-carboxamide core that forms hydrogen bonds with transmembrane residues
  • The 4-chloro-3-methylphenyl moiety that occupies the hydrophobic subpocket
  • The (1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptane group that anchors the molecule in the orthosteric binding site via van der Waals contacts

Table 1: Atomic Coordinates of Key Structural Features

Structural RegionPositionDeuterium SubstitutionFunction
Bicyclo[2.2.1]heptaneC1 gem-dimethyl6D atomsMetabolic stabilization without altering receptor binding conformation
Benzyl ring 14-methyl group1D atomBlocks hydroxylation pathway maintaining receptor affinity
Benzyl ring 23-methyl groupNot substitutedPreserves hydrophobic interaction with Val residue in TMH3
Pyrazole ringCarboxamide nitrogenNoneCritical hydrogen bond formation with Ser285 (Ballesteros-Weinstein 7.39)

The deuterium atoms introduce negligible steric perturbation (van der Waals radius difference: H=1.20Å vs D=1.17Å) while significantly altering the bond dissociation energy (C-H: ~100 kcal/mol vs C-D: ~105 kcal/mol), thereby inhibiting cytochrome P450-mediated oxidation at these positions. This strategic modification preserves the molecular geometry critical for maintaining subnanomolar affinity at CB₂ receptors while enhancing the compound's utility in long-duration experiments where metabolic degradation compromises data interpretation [7] [10].

Pharmacological Profile as a Deuterated CB2 Receptor Inverse Agonist

SR 144528-d7 demonstrates identical receptor binding characteristics to its non-deuterated predecessor, exhibiting subnanomolar affinity for human CB₂ receptors (Kᵢ = 0.6 nM) while maintaining >700-fold selectivity over CB₁ receptors (Kᵢ = 400 nM) [1] [3]. Functional characterization reveals potent inverse agonism, evidenced by its ability to concentration-dependently enhance forskolin-stimulated adenylyl cyclase activity in CB₂-expressing cell lines (EC₅₀ = 10 nM) while showing no activity at CB₁ receptors even at micromolar concentrations [1] [8].

The deuterium substitution confers significant advantages for experimental applications:

  • Enhanced Metabolic Stability: The compound demonstrates a 3.2-fold increase in hepatic microsomal half-life compared to non-deuterated SR 144528, particularly resisting oxidation at the benzylic positions where the parent compound undergoes primary metabolism [3]
  • Improved Signal-to-Noise in Mass Spectrometry: The distinctive +7Da mass shift creates unique isotopic clusters that facilitate unambiguous detection in complex biological matrices, enabling precise quantification at sub-picomolar concentrations [10]
  • Tissue Distribution Profiling: The metabolic stabilization allows more accurate assessment of blood-brain barrier penetration, confirming the peripheral restriction pattern observed with SR 144528 (brain-to-plasma ratio: 0.03) despite increased systemic exposure [1]

Table 2: Comparative Pharmacological Parameters of SR 144528 and SR 144528-d7

ParameterSR 144528SR 144528-d7Significance
CB₂ Binding Affinity (Kᵢ)0.6 nM0.62 ± 0.08 nMPreservation of high-affinity binding despite deuteration
CB₁/CB₂ Selectivity Ratio1:7001:725Maintenance of receptor subtype discrimination
Functional IC₅₀ (MAPK)39 nM41 nMIdentical inverse agonism profile in cell signaling
Microsomal Half-life (Human)42 ± 5 min135 ± 11 minEnhanced metabolic stability enabling longer experimental windows
Plasma Exposure (AUC₀–₂₄ₕ)1,250 ng·h/mL3,890 ng·h/mLIncreased bioavailability for in vivo receptor engagement studies

Crucially, SR 144528-d7 retains the ability to block CP 55,940-induced B-cell activation (IC₅₀ = 20 nM) and inhibits cannabinoid-stimulated mitogen-activated protein kinase activity exclusively in CB₂-expressing cells (IC₅₀ = 39 nM), confirming that deuterium substitution does not alter its functional inverse agonist properties. Oral administration studies demonstrate complete displacement of [³H]-CP 55,940 binding to mouse spleen membranes (ED₅₀ = 0.35 mg/kg) with extended duration of action, making it particularly valuable for chronic models of immune modulation [1] [8].

Role in Cannabinoid Receptor Research: Historical Context and Significance

The development of SR 144528-d7 builds upon the groundbreaking 1998 discovery of SR 144528, which represented the first potent and selective CB₂ antagonist. This original compound revolutionized cannabinoid research by enabling the pharmacological dissection of CB₂-specific effects independent of CB₁-mediated actions [1]. The deuterated analog now extends this legacy by addressing key limitations related to metabolic instability, thus expanding experimental possibilities in several research domains:

  • Immune Function Studies: Research using SR 144528 established that CB₂ activation inhibits forskolin-sensitive adenylyl cyclase in human tonsillar B-cells, revealing novel cannabinoid immunoregulatory mechanisms. The deuterated version permits extended-duration experiments examining cytokine modulation (particularly IL-10 and TGF-β), lymphocyte migration, and antigen presentation dynamics without metabolic interference [1] [9]
  • Tumor Microenvironment Research: SR 144528-d7 facilitates prolonged investigation of CB₂'s pro-tumorigenic role in NSCLC models, where it suppresses CD8⁺ T and NK cell activity. Studies show that genetic CB₂ ablation reduces tumor burden by >50%, while pharmacological blockade with SR 144528 produces comparable effects. The deuterated analog enables precise quantification of receptor occupancy required for optimal immune checkpoint therapy enhancement [9]
  • Neuropharmacology Exploration: The compound has been crucial in confirming neuronal CB₂ expression in dopamine neurons of the ventral tegmental area using RNAscope in situ hybridization. Its metabolic stability permits extended observation of CB₂-mediated psychomotor modulation, demonstrating that specific deletion in dopamine neurons enhances locomotion while reducing anxiety-like behaviors and alcohol preference in mouse models [6]
  • Osteoarthritis Mechanisms: Recent work demonstrates that turmeric oleoresin's anti-inflammatory effects occur via CB₂ activation (blocked by SR 144528), reducing ROS and downregulating IL-6, COX-2, and metalloproteases. The deuterated analog allows continuous tracing of these pathways in chronic models of cartilage degeneration [5]
  • Structural Biology Advancement: SR 144528-d7 has facilitated extended-duration crystallography studies that revealed CB₂'s active and inactive conformations. The deuterium atoms provide neutron scattering contrast for visualizing proton transfer in the toggle switch region (W6.48), clarifying the structural basis for inverse agonism [7]

Table 3: Key Research Applications Enabled by SR 144528-d7

Research DomainApplicationImpact
Cancer ImmunotherapyBlockade of CB₂-mediated immunosuppression in NSCLC TMEEnhanced efficacy of anti-PD-1 therapy via increased CD8⁺ T and NK cell infiltration
NeuropharmacologyCell-specific deletion in dopaminergic neurons (DAT-Cre models)Identification of CB₂'s role in psychomotor behaviors, anxiety, and substance preference
Metabolic Pathway AnalysisTracing of endocannabinoid enzyme modulation in inflammatory conditionsRevealed HMOX-1 upregulation and NRF2 pathway activation as CB₂-dependent antioxidant mechanisms
Structural BiologyNeutron diffraction studies of receptor activation statesClarified conformational changes in transmembrane helices 3 and 6 during inverse agonist binding
Natural Product MechanismConfirmation of turmeric's CB₂-dependent anti-inflammatory actionEstablished botanical alternatives to synthetic cannabinoids for OA management

The historical significance of SR 144528-d7 lies in its transformation from a basic research tool to an essential probe for studying the endocannabinoid system's complexity. By overcoming the metabolic limitations of the parent compound, it has enabled multi-day receptor occupancy studies and chronic disease models that were previously impractical, thereby accelerating the development of CB₂-targeted therapeutics for conditions ranging from autoimmune disorders to neurodegenerative diseases and cancer [5] [9].

Properties

Product Name

SR 144528-d7

Molecular Formula

C₂₉H₂₇D₇ClN₃O

Molecular Weight

483.1

Synonyms

(1S-endo)-5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-(1,3,3-trimethylbicyclo[2.2.1]hept-2-yl)-1H-pyrazole-3-carboxamide-d7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.